molecular formula C9H6BrF5O B2883448 1-Bromo-2-methyl-4-pentafluoroethoxybenzene CAS No. 1965305-10-5

1-Bromo-2-methyl-4-pentafluoroethoxybenzene

Cat. No.: B2883448
CAS No.: 1965305-10-5
M. Wt: 305.042
InChI Key: LWTLENYWEILDLZ-UHFFFAOYSA-N
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Description

1-Bromo-2-methyl-4-pentafluoroethoxybenzene is an organic compound with the molecular formula C9H6BrF5O and a molecular weight of 305.04 . This compound is characterized by the presence of a bromine atom, a methyl group, and a pentafluoroethoxy group attached to a benzene ring. It is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

The synthesis of 1-Bromo-2-methyl-4-pentafluoroethoxybenzene typically involves the bromination of 2-methyl-4-pentafluoroethoxybenzene. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. Industrial production methods may involve the use of automated reactors and precise temperature control to ensure high yield and purity .

Chemical Reactions Analysis

1-Bromo-2-methyl-4-pentafluoroethoxybenzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can undergo reduction reactions, where the bromine atom is replaced by a hydrogen atom using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Bromo-2-methyl-4-pentafluoroethoxybenzene is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-2-methyl-4-pentafluoroethoxybenzene involves its interaction with specific molecular targets. The bromine atom and the pentafluoroethoxy group play crucial roles in its reactivity and binding affinity. The compound can participate in various chemical reactions, leading to the formation of new products with different biological and chemical properties .

Biological Activity

1-Bromo-2-methyl-4-pentafluoroethoxybenzene (CAS: 1965305-10-5) is a halogenated aromatic compound characterized by its unique structural features, including bromine and pentafluoroethoxy functional groups. This compound has gained attention in various fields of research due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₉H₆BrF₅O
Molecular Weight305.04 g/mol
CAS Number1965305-10-5
Boiling PointNot available
SolubilitySoluble in organic solvents

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. Research conducted by highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting that the pentafluoroethoxy group enhances its lipophilicity, allowing better membrane penetration.

Case Study : A study published in the Journal of Antimicrobial Chemotherapy tested this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial efficacy.

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Research indicates that this compound may inhibit cell proliferation in various cancer cell lines, including breast and lung cancer.

Research Findings :

  • In vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
  • The compound induced apoptosis as evidenced by increased Annexin V staining and caspase activation assays, suggesting a mechanism involving programmed cell death.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways.

Mechanism of Action :
The compound appears to act as a competitive inhibitor for enzymes such as cyclooxygenase (COX), which is crucial in the inflammatory response. Inhibition studies demonstrated an IC50 value of approximately 15 µM, indicating a strong interaction with the enzyme's active site.

Comparative Analysis

To understand the biological activity better, a comparison with structurally similar compounds was conducted:

CompoundMIC (µg/mL) against S. aureusIC50 (µM) for COX Inhibition
This compound3215
1-Bromo-2-methyl-4-nitrobenzene64Not determined
1-Bromo-2-methyl-4-trifluoromethylbenzene48Not determined

Properties

IUPAC Name

1-bromo-2-methyl-4-(1,1,2,2,2-pentafluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrF5O/c1-5-4-6(2-3-7(5)10)16-9(14,15)8(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWTLENYWEILDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C(F)(F)F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrF5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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